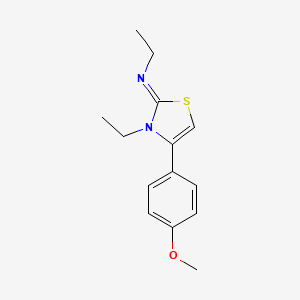![molecular formula C15H29BSi B14196356 trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane CAS No. 856675-79-1](/img/structure/B14196356.png)
trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane is a complex organosilicon compound characterized by its unique bicyclic structure. This compound contains a boron atom within its bicyclic framework, which is further functionalized with a prop-2-enyl group and a trimethylsilyl group. The presence of these functional groups and the boron atom imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclic boron structure: This can be achieved through a Diels-Alder reaction between a suitable diene and a boron-containing dienophile.
Introduction of the prop-2-enyl group: This step involves the functionalization of the bicyclic boron structure with a prop-2-enyl group, typically through a Grignard reaction or a similar organometallic reaction.
Attachment of the trimethylsilyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. Common oxidizing agents for this reaction include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form borohydrides or other reduced boron species. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The prop-2-enyl group and the trimethylsilyl group can undergo substitution reactions with various nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boron atom typically yields boronic acids, while reduction can yield borohydrides.
Applications De Recherche Scientifique
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-silicon bonds. Its unique structure allows for selective functionalization and transformation of organic molecules.
Biology: In biological research, the compound can be used as a probe for studying boron-containing biomolecules and their interactions with other biological molecules.
Mécanisme D'action
The mechanism by which trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[332]decan-10-yl]silane exerts its effects depends on the specific application and the molecular targets involvedThe prop-2-enyl group can also participate in various chemical reactions, such as addition and substitution reactions, which can further modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
Trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane can be compared with other similar compounds, such as:
Trimethylsilylborane: This compound contains a boron atom and a trimethylsilyl group, but lacks the bicyclic structure and the prop-2-enyl group.
Prop-2-enylborane: This compound contains a boron atom and a prop-2-enyl group, but lacks the trimethylsilyl group and the bicyclic structure.
Bicyclo[3.3.2]decane derivatives: These compounds contain the bicyclic structure, but may lack the boron atom and the functional groups present in this compound.
The uniqueness of this compound lies in its combination of a boron atom, a trimethylsilyl group, and a prop-2-enyl group within a bicyclic framework, which imparts unique chemical properties and reactivity to the compound.
Propriétés
Numéro CAS |
856675-79-1 |
|---|---|
Formule moléculaire |
C15H29BSi |
Poids moléculaire |
248.29 g/mol |
Nom IUPAC |
trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane |
InChI |
InChI=1S/C15H29BSi/c1-5-12-16-14-10-6-8-13(9-7-11-14)15(16)17(2,3)4/h5,13-15H,1,6-12H2,2-4H3/t13?,14?,15-/m0/s1 |
Clé InChI |
MVBGXWDIRQPQNY-NRXISQOPSA-N |
SMILES isomérique |
B1([C@H](C2CCCC1CCC2)[Si](C)(C)C)CC=C |
SMILES canonique |
B1(C2CCCC(C1[Si](C)(C)C)CCC2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


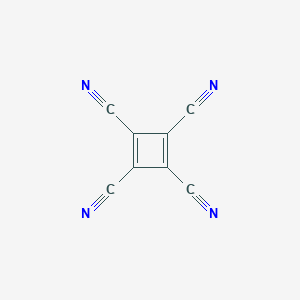
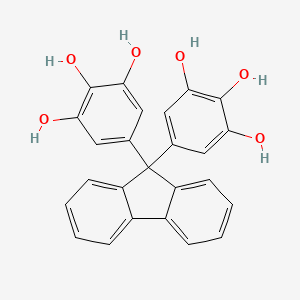

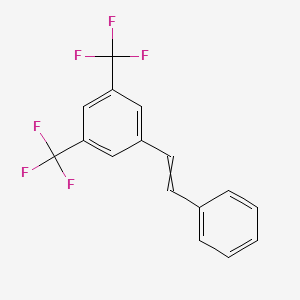
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
![(2S)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14196327.png)

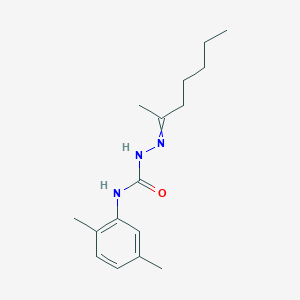
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)

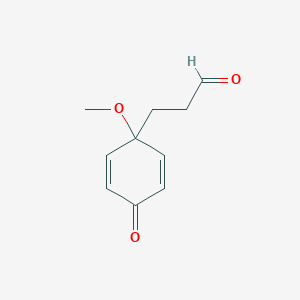
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
